N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C16H19NO7 and its molecular weight is 337.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate is 337.11615195 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Characterization and Metabolic Studies
- Metabolic Pathways and Cytochrome P450 Enzymes : Research has focused on the metabolism of compounds structurally related to N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate, particularly in understanding the role of cytochrome P450 enzymes in their biotransformation. Studies of similar compounds have identified critical enzymes and metabolic pathways, including hydroxylation and demethylation, which could provide insights into the metabolism of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate as well (Nielsen et al., 2017).
Electrochemical Behavior and Structural Analysis
- Electrochemical Properties : The electrochemical behavior of Fischer carbene complexes, which share structural motifs with N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate, has been investigated to understand their redox properties. Such studies can elucidate the reactivity and potential applications of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate in electronic or catalytic systems (Landman et al., 2014).
Synthetic Applications and Mechanistic Insights
- Reaction Mechanisms and Synthetic Applications : Research into the reactivity of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products, provides valuable mechanistic insights that could be applied to the synthesis and functionalization of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate (McCallum et al., 1988).
Antimicrobial and Antidiabetic Studies
- Antimicrobial and Antidiabetic Potential : Studies on Schiff bases derived from structurally related compounds have shown significant antimicrobial and antidiabetic activities. These findings suggest potential biomedical applications of N-(2-furylmethyl)-2-(3-methoxyphenoxy)ethanamine oxalate in treating infectious diseases and diabetes (Saranya G et al., 2023).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.C2H2O4/c1-16-12-4-2-5-13(10-12)18-9-7-15-11-14-6-3-8-17-14;3-1(4)2(5)6/h2-6,8,10,15H,7,9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFMNQMHCTYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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